

Application Notes and Protocols for the Spectroscopic Characterization of Flurenol-butyl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Flurenol-butyl*

CAS No.: 2314-09-2

Cat. No.: B166871

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurenol-butyl (Butyl 9-hydroxy-9H-fluorene-9-carboxylate) is a synthetic plant growth regulator.[1][2][3] Its chemical formula is C₁₈H₁₈O₃, with a molecular weight of approximately 282.33 g/mol .[1][4] For quality control, metabolite identification, and formulation development, a thorough characterization of this compound is essential. Spectroscopic techniques are powerful tools for elucidating the chemical structure and confirming the identity and purity of **Flurenol-butyl**. This document provides detailed application notes and experimental protocols for the characterization of **Flurenol-butyl** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1.1. Data Presentation: Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for **Flurenol-butyl**. These values are based on the analysis of its chemical structure and comparison with similar compounds, such as 9-Fluorenol.

Table 1: Predicted ^1H NMR Data for **Flurenol-butyl** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.65 - 7.55	m	4H	Aromatic protons
7.40 - 7.30	m	4H	Aromatic protons
5.10	s	1H	-OH
4.20	t	2H	-O-CH ₂ -
1.65	m	2H	-CH ₂ -
1.40	m	2H	-CH ₂ -
0.90	t	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data for **Flurenol-butyl** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
172.5	C=O (Ester)
148.0	Aromatic C (quaternary)
140.5	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
125.0	Aromatic CH
120.0	Aromatic CH
85.0	C-OH (quaternary)
65.0	-O-CH ₂ -
30.5	-CH ₂ -
19.0	-CH ₂ -
13.5	-CH ₃

1.2. Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Flurenol-butyl**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30).

- Number of Scans: 16.
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 1 second.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Number of Scans: 1024.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the spectrum using the TMS signal.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

1.3. Visualization: NMR Analysis Workflow



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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. Data Presentation: Predicted FT-IR Spectral Data

Table 3: Predicted Characteristic FT-IR Peaks for **Flurenol-butyl**

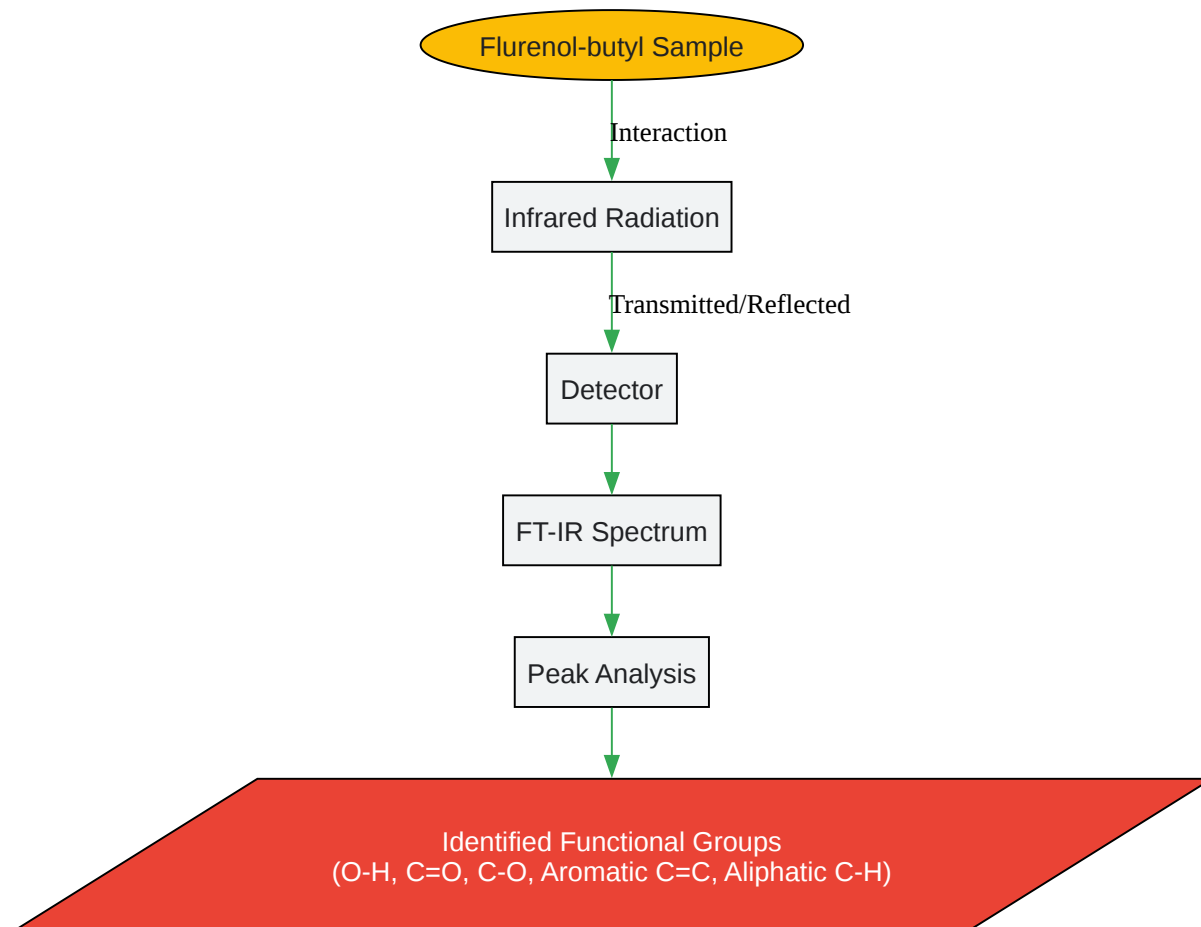
Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Strong	C-H stretch (aliphatic)
1725	Strong	C=O stretch (ester)
1600, 1450	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (ester)
1100	Strong	C-O stretch (alcohol)

2.2. Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of solid **Flurenol-butyl** powder directly onto the ATR crystal.
- Instrument Parameters:
 - Scan Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.

- Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Acquisition and Analysis:
 - Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and assign the characteristic absorption bands.

2.3. Visualization: FT-IR Analysis Logic



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Logical Flow of FT-IR Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores, such as aromatic rings.

3.1. Data Presentation: Predicted UV-Vis Spectral Data

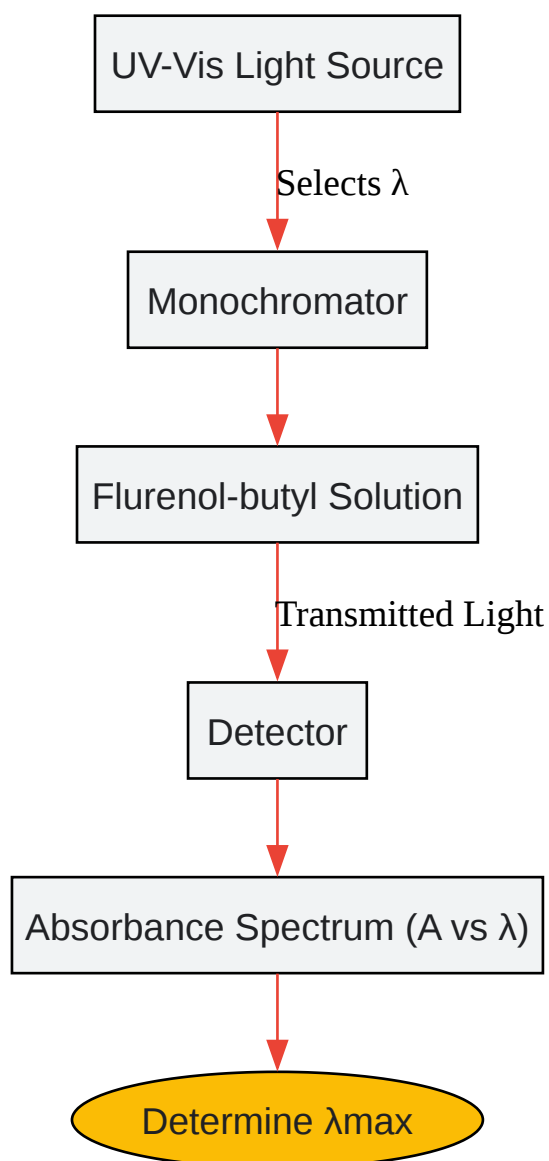
Table 4: Predicted UV-Vis Absorption Maxima for **Flurenol-butyl**

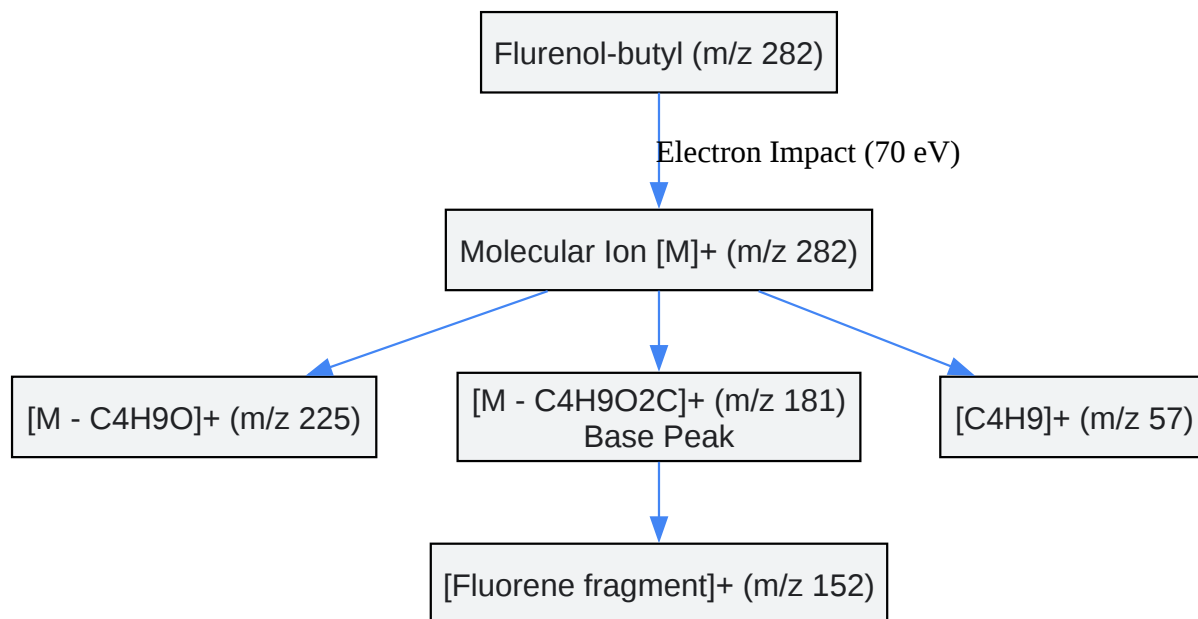
Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Methanol	~265	~15,000
Methanol	~290	~10,000
Methanol	~300	~8,000

3.2. Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **Flurenol-butyl** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol.
 - Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (e.g., 1, 2, 5, 10 $\mu\text{g/mL}$).
- Instrument Parameters:
 - Wavelength Range: 200 - 400 nm.
 - Blank: Use the same solvent (e.g., methanol) as the blank to zero the instrument.
 - Cuvette: Use a 1 cm path length quartz cuvette.
- Data Acquisition and Analysis:
 - Measure the absorbance of the blank.
 - Measure the absorbance of each of the **Flurenol-butyl** solutions.
 - Generate an absorption spectrum (absorbance vs. wavelength) to determine the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, create a calibration curve by plotting absorbance vs. concentration at a specific λ_{max} .

3.3. Visualization: UV-Vis Spectroscopy Signaling Pathway





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